4-((2,5-Difluorophenyl)thio)butan-2-one
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Overview
Description
4-((2,5-Difluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H10F2OS. This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a butanone moiety. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Difluorophenyl)thio)butan-2-one typically involves the reaction of 2,5-difluorothiophenol with 4-chlorobutan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Difluorophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-((2,5-Difluorophenyl)thio)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,5-Difluorophenyl)thio)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Difluorophenyl)thio)butan-2-one
- 4-((4-Fluorophenyl)thio)butan-2-one
Uniqueness
4-((2,5-Difluorophenyl)thio)butan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group provides distinct electronic and steric properties compared to other fluorinated analogs, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C10H10F2OS |
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Molecular Weight |
216.25 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-7(13)4-5-14-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
BWFXIEPQQAUCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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